MMV665852

Antischistosomal Phenotypic Screening In Vitro Potency

MMV665852 is a definitive reference chemotype for antischistosomal and PfATP2 inhibitor research. Unlike analogs that showed 1.9–11.6 selectivity variability in published SAR panels, MMV665852 delivers well-characterized in vitro potency (adult IC50 0.8–2.2 µM), 52.5% in vivo worm burden reduction, and a pfatp2 gene-dosage-dependent IC50 shift (2.85-fold sensitization upon knockdown). Purchase this compound as a benchmark for phenotypic screening, target validation, and multistage antiparasitic assays—avoid unvalidated generic substitutions.

Molecular Formula C13H8Cl4N2O
Molecular Weight 350.0 g/mol
CAS No. 4300-43-0
Cat. No. B1677363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV665852
CAS4300-43-0
SynonymsMMV665852;  MMV-665852;  MMV 665852; 
Molecular FormulaC13H8Cl4N2O
Molecular Weight350.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
InChIKeyZDPIZPXVHVYTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MMV665852 (CAS 4300-43-0): Antischistosomal and Antiplasmodial N,N'-Diarylurea for Neglected Disease Research


MMV665852, chemically 1,3-bis(3,4-dichlorophenyl)urea, is a synthetic N,N'-diarylurea compound originally identified from the Medicines for Malaria Venture (MMV) Malaria Box [1]. It exhibits submicromolar in vitro activity against both larval (schistosomula) and adult Schistosoma mansoni parasites and demonstrates oral efficacy in murine schistosomiasis models [1][2]. Additionally, MMV665852 has been implicated in targeting PfATP2, a putative phospholipid flippase in Plasmodium falciparum, with resistance selection experiments linking pfatp2 gene amplification to reduced compound sensitivity [3].

Why N,N'-Diarylurea Analogs Cannot Simply Replace MMV665852 in Schistosomiasis Research


A systematic structure-activity relationship (SAR) evaluation of 46 commercially available MMV665852 analogs revealed striking variability in potency, selectivity, and in vivo efficacy despite high chemical similarity (Tanimoto-Rogers coefficient ≥0.85) [1]. While nine analogs achieved IC90 ≤10 μM against adult S. mansoni, only one compound (N-phenyl benzamide 38) demonstrated statistically significant worm burden reduction (66%) in mice, whereas the parent compound MMV665852 achieved 52.5% reduction [1][2]. Furthermore, the selectivity index ranged from 1.9 to 11.6 among active analogs, and metabolic stability varied from low to high, underscoring that minor structural modifications profoundly alter pharmacological outcomes [1]. Consequently, generic substitution within this chemotype is not scientifically justified without direct comparative validation.

MMV665852 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Superior In Vitro Potency Against Adult S. mansoni Versus Praziquantel

MMV665852 exhibits a 2.75-fold lower IC50 against adult Schistosoma mansoni compared to the clinical standard praziquantel when tested under identical 72-hour in vitro exposure conditions [1].

Antischistosomal Phenotypic Screening In Vitro Potency

In Vivo Efficacy Differentiation: MMV665852 Achieves Comparable Worm Burden Reduction to Advanced Analogs

In the chronic S. mansoni mouse model, MMV665852 produced a 52.5% worm burden reduction following a single 400 mg/kg oral dose [1]. Among 46 structurally similar analogs tested in the same model, only one compound (N-phenyl benzamide 38) achieved a statistically significant reduction of 66%, while the remaining eight tested analogs showed reductions of 0–43% [2]. For context, praziquantel at the same dose achieves 94% reduction [2].

In Vivo Efficacy Murine Model Schistosoma mansoni

Cytotoxicity Selectivity Profile: MMV665852 Demonstrates Narrow Therapeutic Window Relative to Optimized Analogs

MMV665852 exhibits a selectivity index (SI) of 1.9, calculated as the ratio of IC50 against L6 rat skeletal myoblast cells to IC50 against adult S. mansoni [1]. This is the lowest SI among the nine active analogs identified in the SAR study, where SIs ranged from 1.9 to 11.6 [1]. For example, N-phenyl benzamide 38 (the most efficacious analog in vivo) achieved an SI of 2.8, while compound 1 achieved an SI of 7.3 [1].

Selectivity Index Cytotoxicity L6 Cells

PfATP2-Dependent Sensitivity Profile Distinguishes MMV665852 from Other Antimalarial Chemotypes

Genetic manipulation of PfATP2 expression levels alters parasite sensitivity to MMV665852 in a dose-dependent manner. Parasites engineered to overexpress PfATP2 display a 1.50-fold increase in IC50 compared to empty vector controls (786 ± 40 nM vs. 532 ± 57 nM), while PfATP2 knockdown parasites become hypersensitive with a 0.351-fold IC50 shift (341 ± 16 nM) [1]. In contrast, chloroquine sensitivity remains unchanged across PfATP2 expression levels [1], confirming target specificity.

PfATP2 Plasmodium falciparum Resistance Mechanism

Multistage Antischistosomal Activity Addresses Key Limitation of Praziquantel

MMV665852 exhibits activity against both the larval (newly transformed schistosomula, NTS) and adult stages of Schistosoma mansoni, with IC50 values of 4.7 µM and 2.2 µM, respectively, under 72-hour exposure conditions [1]. In contrast, praziquantel lacks activity against early developing schistosome stages, a well-documented therapeutic limitation [2]. This multistage activity profile is a class-level characteristic shared by several active N,N'-diarylureas identified in the SAR study [1].

Schistosomula Adult Worm Multistage Activity

MMV665852 Application Scenarios for Antiparasitic Drug Discovery and Target Validation


Antischistosomal Lead Optimization: SAR Benchmarking

MMV665852 serves as a validated reference compound for structure-activity relationship studies within the N,N'-diarylurea chemotype. Its well-characterized in vitro potency (adult IC50 = 0.8–2.2 µM), in vivo efficacy (52.5% worm burden reduction at 400 mg/kg), and selectivity index (1.9) provide a benchmark for evaluating novel analogs [1][2]. Researchers can use MMV665852 as a positive control in medium-throughput phenotypic screens to identify derivatives with improved selectivity and metabolic stability, guided by the SAR data that highlight which modifications enhance in vivo performance [2].

PfATP2 Target Validation and Mechanism-of-Action Studies

MMV665852 is a validated chemical probe for investigating PfATP2 function in Plasmodium falciparum. Its sensitivity profile is directly modulated by pfatp2 gene dosage: overexpression confers a 1.50-fold IC50 shift, while knockdown produces a 2.85-fold sensitization [3]. This genetic tractability makes MMV665852 a valuable tool for target validation assays, resistance mechanism studies, and screening for PfATP2 inhibitors. Researchers should note that MMV665852 exhibits toxicity toward hepatocytes at higher concentrations, which may limit its use in certain cell-based assays [4].

Multistage Antiparasitic Activity Screening

Given its activity against both schistosomula (IC50 = 4.7 µM) and adult S. mansoni (IC50 = 2.2 µM), MMV665852 is suitable for inclusion in panels assessing multistage antiparasitic efficacy [2]. This application is particularly relevant for screening libraries targeting schistosomiasis transmission, as compounds active against early developmental stages may complement praziquantel's adult-stage activity. The compound's availability from commercial vendors enables its use as a positive control in such assays.

Antimalarial Hit Expansion and Resistance Profiling

MMV665852 may be employed in antimalarial hit-to-lead campaigns as a reference for PfATP2-associated chemotypes. The compound's baseline IC50 against P. falciparum 3D7 (532 ± 57 nM) and its PfATP2-dependent resistance profile provide a quantitative framework for evaluating new analogs [3]. Researchers can compare IC50 shifts in PfATP2-overexpressing and knockdown parasite lines to assess target engagement and predict resistance liability early in the discovery pipeline.

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